![molecular formula C32H45N3O6 B12032795 [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767320-38-7](/img/structure/B12032795.png)
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
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Overview
Description
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a hydrazinylidene moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an acylating agent to form the hydrazinylidene intermediate.
Coupling with methoxybenzoate: The intermediate is then coupled with 4-methoxybenzoate under specific conditions to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process starting from readily available precursors. The compound can be synthesized through the condensation of appropriate hydrazine derivatives with substituted aromatic aldehydes, followed by acylation steps to introduce the tetradecanoyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, NMR can provide insights into the molecular environment of hydrogen atoms, while FTIR can identify functional groups present in the compound.
Antioxidant Activity
Research has indicated that compounds similar to 2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate exhibit significant antioxidant properties. Studies utilizing the DPPH radical scavenging method have shown that these compounds can effectively neutralize free radicals, suggesting their potential use in preventing oxidative stress-related diseases .
Anticancer Properties
The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Molecular docking studies have indicated favorable binding affinities with certain anticancer drug targets, which could lead to the development of novel anticancer agents .
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values obtained from these studies indicate a promising application in treating bacterial infections .
Drug Delivery Systems
Due to its amphiphilic nature, this compound may be explored for use in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles could enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for further research in pharmaceutical formulations .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of related compounds, it was found that a derivative exhibited an EC50 value of 10.46 ppm using the DPPH method. This indicates strong potential for applications in nutraceuticals aimed at combating oxidative stress .
Case Study 2: Anticancer Molecular Docking
A molecular docking study revealed that a structurally similar compound showed strong interactions with key active sites on cancer-related proteins. This suggests that modifications to the hydrazone moiety could enhance anticancer activity .
Case Study 3: Antimicrobial Efficacy Testing
Testing against Staphylococcus aureus yielded promising results with MIC values indicating effective antimicrobial activity. This opens avenues for developing new antibacterial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to [2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate include:
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a phenyl ring substituted with methoxy and hydrazinylidene groups, which are known to influence biological activity.
- Hydrophobic Tail : The tetradecanoylamino group contributes to the hydrophobic characteristics, potentially enhancing membrane permeability and interaction with lipid environments.
Anticancer Properties
Research indicates that compounds containing hydrazine derivatives exhibit significant anticancer properties. The hydrazinylidene moiety in this compound is hypothesized to contribute to its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have shown that similar compounds can downregulate anti-apoptotic proteins, promoting cell death in malignant cells.
Antimicrobial Activity
The presence of methoxy groups in the structure has been correlated with enhanced antimicrobial activity against various pathogens.
- Case Study : A study conducted on structurally similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties.
Data Table of Biological Activities
Research Findings
- Anticancer Studies : In vitro studies have shown that compounds with similar structures can reduce tumor growth in various cancer cell lines, including breast and prostate cancers. The IC50 values reported were in the micromolar range, indicating potent activity.
- Antimicrobial Efficacy : Research published in peer-reviewed journals indicates that derivatives of methoxybenzoates possess significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against standard bacterial strains.
- Toxicology Reports : Preliminary toxicological assessments suggest low toxicity profiles for similar compounds, making them suitable candidates for further development as therapeutic agents.
Properties
CAS No. |
767320-38-7 |
---|---|
Molecular Formula |
C32H45N3O6 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C32H45N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-25-16-21-28(29(22-25)40-3)41-32(38)26-17-19-27(39-2)20-18-26/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+ |
InChI Key |
LPYNQGHWVZVKJC-PPFNPFNJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
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